REACTION_CXSMILES
|
[Cl:1]Cl.[Cl:3][C:4]1[C:5]([C:12]([Cl:15])([Cl:14])[Cl:13])=[N:6][CH:7]=[C:8]([Cl:11])[C:9]=1[Cl:10]>>[Cl:3][C:4]1[C:5]([C:12]([Cl:15])([Cl:13])[Cl:14])=[N:6][C:7]([Cl:1])=[C:8]([Cl:11])[C:9]=1[Cl:10]
|
Name
|
mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ferric chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=C(C1Cl)Cl)C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
sparged into a 250 ml glass reactor at 200° C. for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
resulted in a product the analysis of which
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC(=C(C1Cl)Cl)Cl)C(Cl)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |